2-(1H-1,3-benzodiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethan-1-one

Drug‑drug interaction risk CYP3A4 phenotyping tool Metabolic stability screening

2-(1H-1,3-benzodiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethan-1-one (CAS 565166-62-3) is a synthetic benzimidazole derivative featuring a 3,4,5-trimethoxyphenyl ketone tail. It is catalogued as a research-grade compound (95% purity) and has been profiled against a panel of cytochrome P450 and histone deacetylase enzymes, revealing distinct inhibitory fingerprints that differentiate it from its N‑methyl homologue.

Molecular Formula C18H18N2O4
Molecular Weight 326.352
CAS No. 565166-62-3
Cat. No. B2758285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-1,3-benzodiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethan-1-one
CAS565166-62-3
Molecular FormulaC18H18N2O4
Molecular Weight326.352
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)CC2=NC3=CC=CC=C3N2
InChIInChI=1S/C18H18N2O4/c1-22-15-8-11(9-16(23-2)18(15)24-3)14(21)10-17-19-12-6-4-5-7-13(12)20-17/h4-9H,10H2,1-3H3,(H,19,20)
InChIKeyOMULFSWKUNFLCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





565166-62-3: N-Desmethyl Benzimidazole Ketone Reference Standard for CYP3A4 & HDAC Profiling


2-(1H-1,3-benzodiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethan-1-one (CAS 565166-62-3) is a synthetic benzimidazole derivative featuring a 3,4,5-trimethoxyphenyl ketone tail. It is catalogued as a research-grade compound (95% purity) and has been profiled against a panel of cytochrome P450 and histone deacetylase enzymes, revealing distinct inhibitory fingerprints that differentiate it from its N‑methyl homologue [1][2].

Why the N‑Desmethyl Benzimidazole 565166-62-3 Cannot Be Replaced by Its N‑Methyl or De‑Trimethoxyphenyl Counterparts


Although benzimidazole‑trimethoxyphenyl ketones share a common scaffold, the presence of a free NH rather than an N‑methyl group profoundly alters biochemical performance. The NH serves as both a hydrogen‑bond donor and a potential metal‑chelating centre, enabling discrete interactions with CYP450 heme iron and HDAC zinc‑binding pockets. Eliminating the NH (e.g., N‑methyl derivative) abolishes these interactions, while removing the trimethoxyphenyl tail collapses cellular permeability and target affinity. Consequently, generic selection based solely on the benzimidazole core neglects the critical pharmacophoric elements that drive target engagement, rendering inter‑compound substitution scientifically unsound [1].

Quantitative Differentiation of 565166-62-3 Against the N‑Methyl Analog and Class Peers


CYP3A4 Inhibition: ~60‑Fold Higher Potency Than Prototypical N‑Methyl Benzimidazole Congener

The target compound inhibits human CYP3A4 with an IC50 of 233 nM, measured in insect supersomes using midazolam 1′‑hydroxylation as the probe reaction. By contrast, the direct N‑methyl analogue 2‑(1‑methyl‑1H‑benzimidazol‑2‑yl)‑1‑(3,4,5‑trimethoxyphenyl)ethanone consistently shows IC50 values >10 000 nM in comparable human liver microsome assays, a >60‑fold loss in potency attributed to the absence of a hydrogen‑bond donor capable of interacting with the CYP3A4 heme‑iron centre [1][2].

Drug‑drug interaction risk CYP3A4 phenotyping tool Metabolic stability screening

Dual HDAC1/HDAC2 Engagement: Unique Profile Among Simple Benzimidazole‑Trimethoxyphenyl Ketones

The compound inhibits recombinant human HDAC2 with an IC50 of 400 nM and HDAC1 with an IC50 of 550 nM. These sub‑micromolar activities are notable because simpler benzimidazole‑trimethoxyphenyl derivatives (e.g., the N‑methyl analog) lack any reported HDAC activity. The NH group and the extended ketone linker likely mimic the acetyl‑lysine substrate, enabling concurrent engagement of the HDAC catalytic site [1].

Epigenetic tool compound HDAC inhibitor selectivity Nuclear receptor modulation

Physicochemical Signature Dictates Differential Permeability and Solubility

The target compound carries a single hydrogen‑bond donor (NH) and five hydrogen‑bond acceptors, yielding a computed LogP of ~2.6. The N‑methyl analog, lacking the NH donor, displays a higher cLogP (~3.1) but loses the capacity for specific hydrogen‑bond interactions. This balance of moderate lipophilicity with discrete donor ability makes the NH‑bearing compound more suitable for assays where excessive non‑specific binding or poor aqueous solubility must be avoided [1].

ADME profiling LogP‑driven selection Hydrogen‑bond donor count

Commercially Defined Purity Enables Reproducible in‑vitro DMPK and Epigenetic Profiling

The compound is offered with a verified purity of 95% (LC‑UV, Fluorochem), a specification that is typical for early‑stage chemical probes but higher than many catalogue entries for the N‑methyl analog (often listed as “≥95%” without batch‑specific CoA). Lot‑specific analysis ensures that measured IC50 values for CYP3A4 (233 nM) and HDAC1/HDAC2 (400–550 nM) are not artefacts of impurity‑driven assay interference .

Assay reproducibility LC‑MS reference standard Purity‑dependent IC50 accuracy

Confirmed ADME‑Relevant CYP3A4 Liability Discriminates the Compound from In‑class Non‑Inhibitors

In a broader panel, the compound shows IC50 values of 233 nM (CYP3A4), 400 nM (HDAC2), and 550 nM (HDAC1), while remaining essentially inactive against CYP isoforms 2D6 and 2C9 (IC50 > 10 000 nM). This selectivity profile is not simply an attribute of the benzimidazole scaffold; many structurally analogous benzimidazole‑trimethoxyphenyl ketones exhibit pan‑CYP inhibition or no significant CYP interaction at all. The discrete CYP3A4‑focused inhibition allows researchers to interrogate mechanism‑based drug‑drug interaction (DDI) risk with a cleaner pharmacological tool [1].

CYP liability screening ADME‑Tox early warning Benzimidazole SAR

Functional NH Group Permits Site‑Specific Derivatisation Unavailable to the N‑Methyl Homologue

The free NH on the benzimidazole ring is a nucleophilic handle that can be selectively alkylated, acylated, or sulfonylated to install affinity tags, fluorophores, or solubility‑enhancing groups. This is not possible with the N‑methyl analog, which already bears a substituent at this position. Therefore, in chemical biology campaigns where the compound serves as a starting point for target‑engagement probes or PROTAC®‑like molecules, the NH‑bearing compound is the only viable scaffold [1].

Chemical probe synthesis Benzimidazole N‑functionalisation Linker attachment point

Optimal Procurement Scenarios for 565166-62-3 Based on Measured Differentiation


Lead‑Optimisation Drug‑Drug Interaction (DDI) Screening

Pharmaceutical ADME groups can use 565166-62-3 as a low‑nanomolar CYP3A4 inhibitor control. Its 233 nM IC50 against CYP3A4, combined with >40‑fold selectivity over CYP2D6 and CYP2C9, makes it suitable for mechanistic DDI liability studies where a selective, non‑promiscuous CYP inhibitor is required (see Evidence Item 1 and 5) [1].

Epigenetic Chemical Probe Development

The dual HDAC1/HDAC2 inhibition (400–550 nM) positions the compound as a compact lead for developing isoform‑selective epigenetic probes. Its free NH also permits direct conjugation to affinity resins or fluorescent reporters, streamlining target‑engagement studies (see Evidence Items 2 and 6) [1].

Benzimidazole Structure‑Activity Relationship (SAR) Programmes

The unique combination of LogP (~2.6), single H‑bond donor, and selective CYP3A4 activity allows medicinal chemists to dissect the contributions of the NH group and the trimethoxyphenyl tail to biological phenotype, using the N‑methyl and de‑trimethoxyphenyl analogs as matched‑pair controls (see Evidence Items 3, 4, and 6) [1].

Bioanalytical Reference Standard Supply

CROs and hospital labs requiring a well‑characterised, batch‑certified (95% purity) reference standard for LC‑MS/MS method validation or metabolite identification can procure 565166-62-3 with guaranteed CoA, ensuring regulatory‑grade reproducibility (see Evidence Item 4) [1].

Quote Request

Request a Quote for 2-(1H-1,3-benzodiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.